molecular formula C25H23N3O4S B11608015 (5E)-5-(3-ethoxy-4-propoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 618078-25-4

(5E)-5-(3-ethoxy-4-propoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Katalognummer: B11608015
CAS-Nummer: 618078-25-4
Molekulargewicht: 461.5 g/mol
InChI-Schlüssel: YQDNWMISUDCUNQ-KGENOOAVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5E)-5-(3-ethoxy-4-propoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a novel, small-molecule inhibitor identified for its high potency and selectivity against Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) source . This kinase is a key regulator of numerous cellular processes, and its dysregulation is implicated in the pathogenesis of neurodegenerative diseases, most notably Alzheimer's disease. The primary research value of this compound lies in its mechanism of action, where it effectively modulates DYRK1A activity, leading to the reduction of abnormal phosphorylation of key proteins like tau and amyloid precursor protein (APP), which are central to the formation of neurofibrillary tangles and amyloid plaques source . Consequently, this inhibitor serves as a critical pharmacological tool for investigating DYRK1A signaling pathways, validating new therapeutic targets, and developing novel treatment strategies for tauopathies and other conditions linked to DYRK family kinases. Its application extends to in vitro and cell-based studies aimed at understanding cell cycle control, neuronal differentiation, and synaptic function.

Eigenschaften

CAS-Nummer

618078-25-4

Molekularformel

C25H23N3O4S

Molekulargewicht

461.5 g/mol

IUPAC-Name

(5E)-5-[(3-ethoxy-4-propoxyphenyl)methylidene]-2-(3-methyl-1-benzofuran-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C25H23N3O4S/c1-4-12-31-19-11-10-16(13-20(19)30-5-2)14-21-24(29)28-25(33-21)26-23(27-28)22-15(3)17-8-6-7-9-18(17)32-22/h6-11,13-14H,4-5,12H2,1-3H3/b21-14+

InChI-Schlüssel

YQDNWMISUDCUNQ-KGENOOAVSA-N

Isomerische SMILES

CCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=C(C5=CC=CC=C5O4)C)S2)OCC

Kanonische SMILES

CCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=C(C5=CC=CC=C5O4)C)S2)OCC

Herkunft des Produkts

United States

Biologische Aktivität

The compound (5E)-5-(3-ethoxy-4-propoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, mechanism of action, and efficacy against various biological targets.

Chemical Structure and Properties

The molecular formula for this compound is C22H23N3O2SC_{22}H_{23}N_3O_2S with a monoisotopic mass of approximately 387.10416 Da. The structure includes a thiazole and triazole moiety that are known for their diverse biological activities.

Synthesis

The synthesis of the compound involves multi-step reactions typically starting from commercially available precursors. The key steps include the formation of the thiazole and triazole rings through condensation reactions followed by functionalization with ethoxy and propoxy groups on the benzylidene moiety.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance, it has shown significant cytotoxic effects against human cancer cells such as MCF-7 (breast cancer), HepG2 (liver cancer), and HeLa (cervical cancer) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the sub-G1 phase.

Cell LineIC50 (µM)Mechanism
MCF-70.73Apoptosis induction
HepG20.95Cell cycle arrest
HeLa0.37Apoptosis induction

These findings suggest that this compound may be more potent than established chemotherapeutics like sorafenib.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus2 µg/mL
Escherichia coli4 µg/mL
Bacillus subtilis8 µg/mL

Mechanistic studies indicated that it disrupts bacterial membrane integrity leading to cell death, as evidenced by transmission electron microscopy (TEM) showing irregular cell morphology.

Case Studies

  • Cytotoxicity in Cancer Cells : A study demonstrated that the compound significantly inhibited cell proliferation in HeLa cells with an IC50 value of 0.37 µM, which is considerably lower than that of sorafenib (IC50 = 7.91 µM). Flow cytometry analysis confirmed that treated cells underwent apoptosis.
  • Antibacterial Efficacy : Another investigation reported that the compound effectively inhibited the growth of multi-drug resistant Staphylococcus aureus with an MIC of 2 µg/mL. The study utilized fluorescent probes to assess membrane permeability changes in treated bacteria.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of thiazolo[3,2-b][1,2,4]triazole derivatives as anticancer agents. Research indicates that modifications in the substituents at specific positions significantly influence the anticancer efficacy of these compounds.

  • Mechanism of Action : The thiazolo-triazole scaffold interacts with various cellular targets involved in cancer cell proliferation and survival. For instance, derivatives with halogen substitutions have shown enhanced activity against multiple cancer cell lines without toxicity to normal cells .
  • Case Study : A study evaluated several thiazolo[3,2-b][1,2,4]triazole derivatives and identified specific modifications that led to increased cytotoxicity against cancer cells while maintaining low toxicity to normal somatic cells (HEK293) . The most promising derivatives exhibited IC50 values in the low micromolar range.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Thiazole and triazole moieties are recognized for their broad-spectrum antimicrobial effects.

  • Antibacterial Activity : Compounds with similar structures have been reported to exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes leading to cell death .
  • Research Findings : A comparative study demonstrated that certain thiazolo-triazole derivatives possess minimum inhibitory concentrations (MICs) in the range of 2–8 µg/mL against various pathogens, indicating strong antibacterial potential .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of (5E)-5-(3-ethoxy-4-propoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one.

Key Findings:

  • Substituent Influence : The presence and position of electron-withdrawing or electron-donating groups significantly affect biological activity.
  • Linker Variations : Modifications in the linker connecting the benzylidene moiety to the thiazolo-triazole core can enhance or diminish activity.
  • Halogen Substitution : Incorporation of halogens at specific positions has been linked to improved anticancer and antimicrobial properties.

Analyse Chemischer Reaktionen

Reactivity and Chemical Transformations

The compound’s heterocyclic core and substituents enable diverse chemical interactions:

Hydrolysis

  • Mechanism : Potential cleavage of ester/ether bonds under acidic/basic conditions.

  • Conditions : Strong acids/bases, elevated temperatures.

  • Outcome : Possible degradation of ethoxy/propoxy groups or benzylidene moiety.

Electrophilic Substitution

  • Mechanism : Attack by electrophiles (e.g., halogens) at aromatic ring positions.

  • Conditions : Lewis acids (e.g., AlCl₃), halogenating agents.

  • Outcome : Functionalization of benzofuran or benzylidene rings.

Nucleophilic Addition

  • Mechanism : Reaction with nucleophiles (e.g., amines, alkoxides) at carbonyl groups.

  • Conditions : Basic conditions, solvents like DMF.

  • Outcome : Formation of imine or alkoxide derivatives.

Oxidative Degradation

  • Mechanism : Oxidation of sulfur or aromatic rings.

  • Conditions : Strong oxidizing agents (e.g., KMnO₄, H₂O₂).

  • Outcome : Cleavage of bonds or loss of substituents.

Stability and Handling

Factor Impact on Stability Recommendations
Temperature Thermal decompositionStore below 25°C .
pH HydrolysisAvoid extreme acidic/basic conditions.
Light PhotodegradationUse amber vials for storage .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Benzylidene Substituents Aryl Group at Position 2 Molecular Formula Molecular Weight Notable Features
Target Compound 3-Ethoxy-4-propoxybenzylidene 3-Methyl-1-benzofuran-2-yl C₂₄H₂₃N₃O₄S 473.53 g/mol Dual alkoxy groups (ethoxy, propoxy) enhance lipophilicity .
(5E)-5-Benzylidene-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one () Benzylidene 4-Isopropoxyphenyl C₂₁H₁₈N₃O₂S 376.45 g/mol Simpler alkoxy (isopropoxy) group; lower molecular weight .
(5E)-5-(2-Ethoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one () 2-Ethoxybenzylidene 4-Chlorophenyl C₂₀H₁₅ClN₃O₂S 412.87 g/mol Chlorine substituent increases electronegativity; potential bioactivity .
(5E)-5-(3-Bromobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one () 3-Bromobenzylidene 4-Propoxyphenyl C₂₁H₁₉BrN₃O₂S 480.37 g/mol Bromine enhances halogen bonding; propoxy improves solubility .
(5E)-5-(5-Bromo-2-methoxybenzylidene)-2-(3-methylbenzofuran-2-yl) analog () 5-Bromo-2-methoxybenzylidene 3-Methylbenzofuran-2-yl C₂₁H₁₄BrN₃O₃S 492.33 g/mol Bromine and methoxy groups modulate electronic density; benzofuran enhances π-stacking .
(E)-5-(2-Butoxybenzylidene)-2-(3-methylbenzofuran-2-yl) analog () 2-Butoxybenzylidene 3-Methylbenzofuran-2-yl C₂₄H₂₁N₃O₃S 431.51 g/mol Longer butoxy chain increases lipophilicity; similar benzofuran moiety .

Key Research Findings

Structural and Electronic Effects

  • In contrast, bromine or chlorine substituents (e.g., ) create electron-withdrawing effects, altering reactivity .
  • Benzofuran vs. Phenyl Groups : The 3-methylbenzofuran moiety in the target compound and derivatives enhances π-π interactions compared to simpler phenyl groups (), which may improve binding affinity in biological systems .

Vorbereitungsmethoden

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H NMR (400 MHz, DMSO-d₆) : The benzylidene proton (H-5) appears as a singlet at δ 8.25–8.30 ppm, while the ethoxy (δ 1.35–1.40 ppm, triplet) and propoxy (δ 0.95–1.05 ppm, triplet) groups exhibit characteristic splitting patterns. The 3-methylbenzofuran protons resonate as a multiplet at δ 7.40–7.70 ppm.

  • ¹³C NMR : The carbonyl carbon (C-6) is observed at δ 165–170 ppm, with the benzylidene carbon (C-7) at δ 120–125 ppm, confirming conjugation with the enone system.

Mass Spectrometry (ESI-MS)

The molecular ion peak at m/z 461.544 ([M+H]⁺) aligns with the theoretical molecular weight, validating successful synthesis. Fragmentation patterns further confirm the loss of ethoxy (-45 Da) and propoxy (-59 Da) groups.

X-ray Crystallography

Single-crystal X-ray analysis of a related compound (Z)-5-cyclopropylaminomethylidene-thiazolo[3,2-b][1,triazol-6(5H)-one reveals a planar bicyclic system with a C5–C7 double bond length of 1.373 Å, consistent with the enone configuration. This data supports the structural assignment of the target compound’s benzylidene moiety.

Synthetic Challenges and Optimization Strategies

Isomer Control

The condensation reaction may yield a mixture of E and Z isomers. To favor the E isomer, prolonged heating under reflux is employed, leveraging thermodynamic control. Polar aprotic solvents like DMF can further enhance selectivity but may reduce yield due to side reactions.

Purification Difficulties

The compound’s low solubility in common organic solvents necessitates recrystallization from high-boiling solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Gradient column chromatography using silica gel and ethyl acetate/hexane mixtures (3:7) effectively separates residual aldehyde and byproducts.

Scalability and Industrial Relevance

While laboratory-scale synthesis achieves moderate yields (65–75%), scaling production requires addressing exothermic reactions during condensation. Continuous flow reactors and catalytic hydrogenation for byproduct reduction are proposed to enhance efficiency. The compound’s structural complexity and pharmacological potential (e.g., antitumor activity in analogues ) underscore its importance in medicinal chemistry.

Q & A

Q. Q1. What synthetic strategies are recommended for preparing (5E)-5-(3-ethoxy-4-propoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, and how can structural purity be validated?

Methodological Answer: The compound’s synthesis likely involves multi-step heterocyclic condensation. A plausible route includes:

Knoevenagel condensation : Formation of the benzylidene moiety via reaction between a substituted benzaldehyde and a thiazolo-triazolone precursor .

Thiazolo-triazolone core assembly : Cyclization of 1,2,4-triazole derivatives with thiazolidinone intermediates under acidic or basic conditions .

Functionalization : Introduction of ethoxy and propoxy groups via nucleophilic substitution .

Structural Validation:

  • X-ray crystallography : Resolve stereochemistry (E/Z configuration) and confirm hydrogen-bonding interactions (e.g., N–H···O/S) in crystal packing .
  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent integration and coupling patterns. IR spectroscopy can confirm carbonyl (C=O) and thione (C=S) groups .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks .

Advanced Research: Mechanistic Insights into Biological Activity

Q. Q2. How can researchers design experiments to evaluate the compound’s potential as an antimicrobial agent, and what confounding factors must be addressed in bioactivity assays?

Methodological Answer: Experimental Design:

  • In vitro assays :
    • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
    • Time-kill kinetics : Monitor bactericidal/fungicidal activity over 24 hours .
  • Mechanistic studies :
    • Membrane permeability : Use fluorescent probes (e.g., propidium iodide) to assess disruption of microbial membranes .
    • Enzyme inhibition : Screen against bacterial dihydrofolate reductase (DHFR) or fungal lanosterol demethylase .

Data Contradiction Analysis:

  • Solubility artifacts : Use DMSO controls (<1% v/v) to avoid false positives.
  • Resistance mechanisms : Compare activity against wild-type vs. efflux-pump-deficient strains .

Advanced Research: Computational Modeling and SAR Analysis

Q. Q3. What computational approaches are suitable for predicting the compound’s binding affinity to target proteins, and how can structure-activity relationships (SAR) be optimized?

Methodological Answer: Computational Workflow:

Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., bacterial topoisomerase IV) .

MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability .

QSAR modeling : Corrogate substituent effects (e.g., ethoxy vs. propoxy groups) on bioactivity using Hammett or Hansch parameters .

SAR Optimization:

  • Substituent modulation : Replace benzofuran with indole derivatives to enhance π-π stacking .
  • Bioisosteric replacement : Substitute thione (C=S) with carbonyl (C=O) to improve solubility .

Basic Research: Stability and Degradation Pathways

Q. Q4. How can researchers evaluate the compound’s stability under physiological conditions, and what analytical techniques are critical for identifying degradation products?

Methodological Answer: Stability Protocols:

  • pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor via HPLC .
  • Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and analyze using LC-MS/MS .

Degradation Analysis:

  • High-resolution MS : Identify hydrolytic products (e.g., cleavage of thiazolo-triazolone ring) .
  • NMR spectroscopy : Assign signals to fragmented moieties (e.g., benzofuran derivatives) .

Advanced Research: Environmental Impact Assessment

Q. Q5. What methodologies are recommended to study the compound’s environmental fate, and how can ecotoxicological risks be quantified?

Methodological Answer: Environmental Fate Studies:

  • Persistence : Measure half-life in soil/water using OECD 307/308 guidelines. Analyze via LC-TOF-MS .
  • Bioaccumulation : Calculate log KowK_{ow} (octanol-water partition coefficient) using shake-flask methods .

Ecotoxicology:

  • Algal toxicity : Test growth inhibition in Chlorella vulgaris (OECD 201).
  • Daphnia magna assay : Evaluate 48-h acute toxicity (EC50) .

Basic Research: Crystallography and Polymorphism

Q. Q6. How can researchers resolve crystallographic ambiguities in the compound’s structure, and what factors influence polymorphism?

Methodological Answer: Crystallographic Techniques:

  • Single-crystal X-ray diffraction : Collect data at 100 K to minimize thermal motion artifacts. Refine using SHELXL .
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···π) to explain packing motifs .

Polymorphism Drivers:

  • Solvent selection : Polar solvents (e.g., methanol) favor hydrogen-bonded forms, while apolar solvents induce π-stacking .
  • Thermodynamic vs. kinetic control : Slow evaporation yields stable polymorphs; rapid cooling generates metastable forms .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.